1-tert-Butyl-5-nitro-1H-indazol-3-amine is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring structure. This specific compound features a nitro group at the 5-position and a tert-butyl group at the 1-position of the indazole ring, making it a significant intermediate in organic synthesis and pharmaceutical research. It has been studied for its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biomolecules .
1-tert-Butyl-5-nitro-1H-indazol-3-amine can be classified as:
The synthesis of 1-tert-butyl-5-nitro-1H-indazol-3-amine typically involves two main steps: nitration and amination. The process often starts with the nitration of 1-tert-butylindazole using suitable nitrating agents under controlled conditions to introduce the nitro group.
These methods can be adapted for industrial production, utilizing continuous flow reactors for improved efficiency and consistency .
1-tert-butyl-5-nitro-1H-indazol-3-amine can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions allow for the modification of the compound to produce derivatives with varied biological activities .
The mechanism of action for 1-tert-butyl-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets within cells:
Key physical and chemical properties include:
1-tert-butyl-5-nitro-1H-indazol-3-amine has several applications in scientific research:
Indazole derivatives have emerged as privileged scaffolds in drug discovery due to their diverse pharmacological profiles and structural versatility. The historical development of indazole-based therapeutics spans several decades, evolving from simple anti-inflammatory agents to sophisticated targeted therapies. Early indazole-containing drugs such as benzydamine (an anti-inflammatory agent) established the therapeutic relevance of this heterocyclic system . The discovery that indazole derivatives could inhibit key biological targets, including kinases and apoptosis regulators, accelerated medicinal chemistry efforts throughout the 1990s and early 2000s. This culminated in FDA-approved drugs like niraparib (a PARP inhibitor for ovarian cancer) and pazopanib (a multi-kinase inhibitor for renal cell carcinoma), both featuring substituted indazole cores that optimize target engagement and pharmacokinetic properties . The structural evolution has progressively incorporated substituents at the N1, C3, and C5 positions to enhance binding affinity and selectivity, setting the stage for advanced derivatives like 1-tert-butyl-5-nitro-1H-indazol-3-amine.
The strategic incorporation of tert-butyl and nitro groups at specific positions on the indazole scaffold profoundly influences molecular properties and biological activity. The tert-butyl moiety at N1 serves multiple functions: it introduces significant steric bulk that influences three-dimensional binding pocket interactions, enhances metabolic stability by blocking oxidative metabolism, and increases lipophilicity to improve membrane permeability [1] [6]. Crystallographic studies of related tert-butyl indazole derivatives reveal that this substituent induces distinctive conformational effects, including dihedral angles between ring systems that optimize target binding [8]. The nitro group at C5 acts as a strong electron-withdrawing substituent that modulates electron distribution throughout the π-system, affecting hydrogen bonding capacity and dipole moments. This electron deficiency increases hydrogen bond acceptor strength at neighboring atoms while providing a synthetic handle for further functionalization through reduction to amino groups [4]. Together, these substituents create a balanced molecular profile where the tert-butyl group contributes to pharmacokinetic optimization while the nitro group enables both electronic modulation and synthetic versatility.
Table 1: Key Physicochemical Properties of 1-tert-Butyl-5-nitro-1H-indazol-3-amine
Property | Value | Measurement/Prediction Method |
---|---|---|
CAS Registry Number | 452088-33-4 | Chemical registry |
Molecular Formula | C₁₁H₁₄N₄O₂ | Elemental analysis |
Molecular Weight | 234.25 g/mol | Mass spectrometry |
Predicted Boiling Point | 416.6 ± 25.0 °C | ACD/Labs software |
Predicted Density | 1.35 ± 0.1 g/cm³ | ACD/Labs software |
Predicted pKa | 2.01 ± 0.50 | ACD/Labs software |
LogP | ~2.5 (estimated) | Comparative analysis [6] |
The 1H-indazol-3-amine core represents a critical pharmacophore in targeted cancer therapies due to its exceptional ability to engage ATP-binding pockets of protein kinases and modulate apoptosis pathways. The 3-amino group serves as a key hydrogen bond donor that forms crucial interactions with kinase hinge regions, while the indazole nitrogen atoms participate in complementary hydrogen bonding networks [6] [8]. Crystallographic evidence from related Boc-protected indazol-3-amine derivatives demonstrates that these compounds adopt planar conformations that facilitate intercalation into the adenine binding pocket of kinases [8]. The electron-rich nature of the indazole ring enables π-stacking interactions with aromatic residues in the active site, further stabilizing inhibitor binding. Beyond kinase inhibition, indazol-3-amine derivatives modulate apoptosis through PARP inhibition (as seen in niraparib analogs) and p53-MDM2 interaction disruption. The 5-nitro substituent in particular enhances these activities by increasing electron deficiency, which strengthens interactions with electron-rich residues in target proteins. Structure-activity relationship studies indicate that substitutions at the 5-position significantly influence potency, with nitro groups providing optimal steric and electronic properties for specific kinase targets including VEGFR and PDGFR .
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: